3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide
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Overview
Description
3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. The compound contains multiple functional groups, including a chloro group, a phenyl ring, a thiophene moiety, and a trifluoromethyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenyl ring: This step often involves a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazolo[1,5-A]pyrimidine intermediate.
Incorporation of the thiophene moiety: This can be achieved through a nucleophilic substitution reaction using thiophene-2-carbaldehyde.
Addition of the trifluoromethyl group: Trifluoromethylation can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and sulfones: From oxidation of the thiophene moiety.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution of the chloro group.
Scientific Research Applications
3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide: Lacks the thiophene moiety.
5-Phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide: Lacks the chloro group.
3-Chloro-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
The presence of the thiophene moiety and the trifluoromethyl group in 3-Chloro-5-phenyl-N-[(thiophen-2-YL)methyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-chloro-5-phenyl-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4OS/c20-15-16(18(28)24-10-12-7-4-8-29-12)26-27-14(19(21,22)23)9-13(25-17(15)27)11-5-2-1-3-6-11/h1-8,13-14,25H,9-10H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKZPBMUUHLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CS3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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